molecular formula C11H14ClNO2 B2691811 (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2241141-02-4

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2691811
CAS No.: 2241141-02-4
M. Wt: 227.69
InChI Key: FGAVLDKAFOWIFV-BAUSSPIASA-N
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Description

Historical Development and Discovery Context

The historical trajectory of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride is rooted in the broader exploration of cyclopropane derivatives for neuropharmacological applications. Early work in the 1980s identified cyclopropane-containing amino acids as promising scaffolds for CNS drug development due to their ability to mimic natural amino acids while conferring enhanced rigidity. A pivotal 1985 study demonstrated that midalcipran, a structurally related 1-phenyl-2-aminomethyl cyclopropane carboxylate, exhibited dual inhibition of serotonin and norepinephrine reuptake without affinity for postsynaptic receptors, establishing a foundational precedent for this class.

Synthetic methodologies evolved through the 1990s, with patents such as EP0068998A1 outlining stereoselective routes to Z-configured cyclopropane carboxylates. The advent of asymmetric catalysis in the early 2000s enabled the efficient production of enantiomerically pure derivatives, including the (1R,2R) stereoisomer. Recent advances in crystallography and computational modeling have further refined understanding of the compound's three-dimensional interactions with biological targets, particularly neurotransmitter transporters.

Significance in Neuropharmacological Research

This compound has emerged as a critical tool in probing monoamine transporter dynamics. Unlike traditional antidepressants that non-selectively interact with multiple receptor systems, this compound exhibits high specificity for serotonin (SERT) and norepinephrine (NET) transporters, with reported IC50 values in the nanomolar range. The cyclopropane ring imposes a 120° angle between the aminomethyl and carboxylic acid groups, optimally positioning these pharmacophores for simultaneous interaction with transporter binding pockets.

Comparative studies with flexible analogues demonstrate that the rigid cyclopropane core reduces entropic penalties upon target binding, enhancing both potency and duration of action. Furthermore, the stereochemistry at C1 and C2 critically influences target engagement; the (1R,2R) configuration shows 10-fold greater activity at SERT compared to its (1S,2S) enantiomer. This stereochemical dependence underscores the importance of asymmetric synthesis in developing clinically relevant derivatives.

Classification within Amino Acid Derivatives

As a β-amino acid derivative, this compound occupies a distinct niche among conformationally restricted peptidomimetics. The β-amino acid backbone (NH2-CH2-COOH) diverges from canonical α-amino acids by positioning the amino group on the β-carbon, conferring resistance to proteolytic degradation while maintaining hydrogen-bonding capacity. The cyclopropane ring introduces additional constraints, fixing the dihedral angle between C1 and C2 at approximately 55°, which preorganizes the molecule for target binding.

Feature α-Amino Acid Analogue β-Amino Acid Analogue
Backbone Flexibility High Moderate
Proteolytic Stability Low High
Conformational Space 180° rotation Restricted by cyclopropane
Target Specificity Broad Narrow

This structural classification enables rational design of peptides with enhanced metabolic stability and precisely tuned pharmacological profiles.

Positioning in Cyclopropane-based Pharmacology

The cyclopropane moiety in this compound exemplifies three key pharmacological advantages: 1) Enhanced binding affinity through preorganization of pharmacophores, 2) Improved metabolic stability via resistance to cytochrome P450 oxidation, and 3) Tunable lipophilicity for blood-brain barrier penetration. Comparative studies with acyclic analogues demonstrate that the cyclopropane ring contributes approximately 2.5 kcal/mol to binding free energy through restriction of unproductive conformations.

Properties

IUPAC Name

(1R,2R)-2-[3-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAVLDKAFOWIFV-BAUSSPIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the cyclopropanation process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

Therapeutic Applications

The primary therapeutic applications of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid; hydrochloride include:

  • Major Depressive Disorder : As an SNRI, this compound is effective in treating major depressive disorder by increasing the levels of serotonin and norepinephrine in the brain. Clinical studies have shown its efficacy in reducing depressive symptoms and improving overall mood stability .
  • Fibromyalgia : The compound has also been utilized in the treatment of fibromyalgia, a condition characterized by widespread musculoskeletal pain. Its mechanism of action helps alleviate pain and improve quality of life for affected individuals .
  • Anxiety Disorders : Due to its influence on neurotransmitter levels, it is being investigated for potential use in treating various anxiety disorders, providing a dual benefit for patients suffering from both depression and anxiety .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid; hydrochloride:

  • Enzyme Inhibition Studies : Research indicates that derivatives of cyclopropane carboxylic acids can inhibit critical enzymes involved in metabolic pathways. For instance, studies have shown that this compound exhibits competitive inhibition against O-acetylserine sulfhydrylase (OASS), which is vital for cysteine biosynthesis .
  • Molecular Docking Analyses : In silico studies have demonstrated favorable binding interactions with target enzymes, suggesting that structural modifications could enhance therapeutic efficacy. These findings highlight the importance of molecular structure in determining biological activity .
  • Clinical Trials : Various clinical trials have validated the effectiveness of this compound in treating depression and fibromyalgia. The results consistently show significant improvements in patient-reported outcomes compared to placebo groups .

The biological activity of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid; hydrochloride can be summarized as follows:

Activity Description
Serotonin Reuptake InhibitionIncreases serotonin availability in synaptic clefts, enhancing mood regulation.
Norepinephrine Reuptake InhibitionFacilitates norepinephrine signaling, contributing to pain relief and mood improvement.
Enzyme InhibitionActs as a competitive inhibitor for enzymes like OASS, impacting metabolic pathways.

Mechanism of Action

The mechanism by which (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Reference
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl (no aminomethyl) C₁₀H₉ClO₂ 196.63 1181230-38-5 Lacks aminomethyl group; chlorine introduces electronegativity
(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride Phenyl + amino group on cyclopropane C₁₀H₁₂ClNO₂ 213.66 60903-07-3 Amino group directly on cyclopropane (vs. phenyl-linked aminomethyl)
rac-(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride Pyridinyl (nitrogen-containing aromatic ring) C₉H₁₀ClNO₂ 199.63 - Pyridine ring replaces phenyl; alters H-bonding and basicity
1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride 2-Aminoethyl (aliphatic chain) C₆H₁₂ClNO₂ 165.62 31420-47-0 Aliphatic aminoethyl vs. aromatic aminomethylphenyl
Milnacipran hydrochloride (1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide Amide group (replaces carboxylic acid) C₁₅H₂₂ClN₂O 282.80 105310-47-2 Carboxamide instead of carboxylic acid; diethyl substitution

Physicochemical and Pharmacological Insights

Aromatic vs. Aliphatic Substitutions
  • The 3-(aminomethyl)phenyl group in the target compound enables π-π stacking and hydrogen bonding via the aromatic ring and primary amine, enhancing interactions with hydrophobic pockets or polar residues in biological targets . In contrast, aliphatic analogs like 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride (CAS 31420-47-0) exhibit reduced aromatic interactions but improved solubility in aqueous environments .
Carboxylic Acid vs. Amide Functionality
  • Comparatively, Milnacipran hydrochloride (an amide derivative) shows higher lipophilicity, favoring CNS penetration and serotonin-norepinephrine reuptake inhibition (SNRI) activity .
Halogen and Heterocyclic Modifications
  • Conversely, the pyridinyl derivative () offers a basic nitrogen for protonation, altering solubility and receptor selectivity .

Biological Activity

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid; hydrochloride, often referred to in literature as a phenylcyclopropane derivative, has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to a class of small, strained ring molecules that exhibit significant pharmacological effects, making them valuable in medicinal chemistry.

The chemical structure of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid is characterized by a cyclopropane ring fused with an aminomethyl group and a carboxylic acid moiety. This configuration contributes to its rigidity and distinct electronic properties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : 2-Phenyl acetonitrile derivatives are used as the starting material.
  • Alkylation : α-Alkylation with 1,2-dibromoethane in the presence of a base yields the desired cyclopropane structure.
  • Conversion : The cyano group is converted to a carboxylic acid using concentrated hydrochloric acid.
  • Coupling Reaction : The resulting acid undergoes coupling with various amines to form the final product .

Antitumor Activity

Recent studies have demonstrated that derivatives of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid exhibit effective inhibition on the proliferation of human leukemia cell lines such as U937. Notably, these compounds did not show cytotoxic effects on normal cells, suggesting a selective action against cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Cyclopropane Ring : The presence of the cyclopropane ring enhances binding affinity and metabolic stability.
  • Aminomethyl Group : Variations in this group can lead to different pharmacological profiles, including anti-inflammatory and anti-tumor activities .

Pharmacological Potential

The pharmacological evaluation indicates that these compounds possess a wide range of activities:

  • Anti-inflammatory
  • Antidepressant
  • Antimicrobial (including antifungal and antibacterial properties)
  • Antitumor

These activities are attributed to the compound's ability to modulate various biological pathways, including those involved in inflammation and cell proliferation .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several phenylcyclopropane derivatives against various cancer cell lines. The results indicated that specific modifications to the aminomethyl group significantly enhanced their inhibitory effects on tumor growth while minimizing toxicity to non-cancerous cells .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid. The compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Compound Activity Type IC50 Value (µM) Cell Line Tested
Compound AAntitumor10U937
Compound BAnti-inflammatory5RAW 264.7
Compound CAntimicrobial15Staphylococcus aureus

Q & A

Q. What are the standard synthetic routes for (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride?

The synthesis typically involves cyclopropanation of diazo compounds with olefins using transition metal catalysts (e.g., rhodium or copper) under inert, low-temperature conditions. Post-reaction purification steps, such as recrystallization or chromatography, ensure high purity. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry of the cyclopropane ring and substituents.
  • NMR spectroscopy : 1^1H and 13^13C NMR verify the cyclopropane ring strain (characteristic coupling constants, e.g., JHH510J_{HH} \approx 5-10 Hz) and aminomethylphenyl group orientation.
  • HPLC-MS : Validates purity and molecular weight .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • LogP : ~2.94 (indicates moderate lipophilicity, influencing solubility in organic/aqueous systems).
  • Density : ~1.442 g/cm3^3 at 20°C.
  • Stability : Sensitive to strong oxidizers and acids due to strained cyclopropane ring and amine functionality. Store under inert conditions .

Q. In which research domains is this compound primarily utilized?

  • Medicinal chemistry : Intermediate for antiviral agents (e.g., Glecaprevir) .
  • Organic synthesis : Building block for strained cyclopropane derivatives via functionalization of the aminomethyl and carboxylic acid groups .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclopropanation step in its synthesis?

Transition metal-catalyzed cyclopropanation proceeds via carbene transfer. For example, rhodium(II) catalysts generate metal-carbene intermediates that react with alkenes to form the cyclopropane ring. Stereoselectivity is controlled by ligand-metal interactions and steric effects . Computational studies (DFT) can model transition states to optimize enantiomeric excess .

Q. How can researchers resolve contradictions in reported reaction yields under varying conditions?

Systematic parameter analysis is essential:

  • Catalyst screening : Rhodium vs. copper catalysts may favor different pathways (e.g., intramolecular vs. intermolecular cyclization).
  • Temperature : Lower temperatures (e.g., -20°C) reduce side reactions but slow kinetics.
  • Scale-up challenges : Batch vs. flow reactors impact mixing efficiency and heat transfer .

Q. What computational strategies are employed to predict the compound’s reactivity and binding affinity?

  • Molecular docking : Models interactions with biological targets (e.g., viral proteases) using software like AutoDock.
  • DFT calculations : Predicts regioselectivity in nucleophilic attacks on the cyclopropane ring and assesses strain energy (~27 kcal/mol for cyclopropane).
  • MD simulations : Evaluates conformational stability in solvent environments .

Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces batch variability.
  • Chiral auxiliaries : Temporarily fix stereochemistry during cyclopropanation.
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Safety and Handling

  • GHS classifications : Skin/eye irritation (Category 2), respiratory sensitization (H335).
  • Precautions : Use PPE (gloves, respirators) in fume hoods; avoid exposure to moisture or acids to prevent decomposition .

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